molecular formula C21H17Cl3N4OS B12433191 3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide

3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide

Cat. No.: B12433191
M. Wt: 479.8 g/mol
InChI Key: LCOIAYJMPKXARU-UHFFFAOYSA-N
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Description

3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide, commonly known as Salubrinal, is a synthetic small molecule with the chemical formula C21H17Cl3N4OS and a molecular weight of 479.81 g/mol . It is a cell-permeable, selective inhibitor of protein phosphatase complexes that dephosphorylate eukaryotic translation initiation factor 2 subunit alpha (eIF2α), a critical regulator of cellular stress responses . Salubrinal protects cells from endoplasmic reticulum (ER) stress-induced apoptosis with an EC50 of ~15 µM . Its structure features a trichloroethylamine core linked to an acrylamide backbone, a quinolinylamino-thioxomethyl group, and a phenyl substituent, contributing to its unique biological activity . Salubrinal has been extensively studied in neurodegenerative diseases, viral infection models, and cancer due to its ability to modulate stress signaling pathways .

Properties

IUPAC Name

3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOIAYJMPKXARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Salubrinal is synthesized through a multi-step process involving the reaction of various chemical reagents under controlled conditions. The synthesis typically involves the formation of a key intermediate, which is then further reacted to produce the final compound. The exact synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .

Industrial Production Methods

While salubrinal is primarily used in research settings, its industrial production would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and purity of the final product, and implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Salubrinal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving salubrinal include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of salubrinal depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Salubrinal belongs to a class of acrylamide derivatives with substituted trichloroethylamine moieties. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Salubrinal and Analogs

Compound Name Key Substituents Chemical Formula Molecular Weight (g/mol) Biological Activity References
Salubrinal 8-Quinolinylamino-thioxomethyl C21H17Cl3N4OS 479.81 Inhibits eIF2α dephosphorylation (EC50 ~15 µM); anti-apoptotic under ER stress
Sal003 4-Chlorophenylamino-thioxomethyl C18H15Cl4N3OS 467.75* Cell-permeable eIF2α phosphatase inhibitor; structural analog of Salubrinal
(2E)-3-Phenyl-N-{2,2,2-Trichloro-1-[(2,4-Dichlorophenyl)Amino]Ethyl}Acrylamide 2,4-Dichlorophenylamino C17H12Cl5N3O 479.56 Structural analog; activity data not reported
2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Benzamide 1,3,4-Thiadiazole ring; benzamide core C17H10Cl5N5OS 541.63 Synthesized via cyclization; molecular docking studies suggest kinase inhibition

Notes:

  • Structural Variations: Salubrinal’s 8-quinolinylamino-thioxomethyl group distinguishes it from analogs like Sal003 (4-chlorophenyl) and the 2,4-dichlorophenyl variant . These substitutions influence target specificity and pharmacokinetics.
  • Functional Differences :

    • Salubrinal’s well-characterized eIF2α phosphatase inhibition contrasts with analogs like Sal003, which lack detailed EC50 data but are presumed to act via similar mechanisms .
    • The thiadiazole-containing compound () was evaluated for kinase inhibition via molecular docking, highlighting divergent biological targets compared to Salubrinal .
  • Synthetic Complexity :

    • Salubrinal’s synthesis involves multi-step reactions with hydrazinecarbothioamide intermediates , whereas the thiadiazole analog requires iodine-mediated cyclization .

Key Research Findings :

Salubrinal vs. Sal003: Sal003, a 4-chlorophenyl analog, retains cell permeability and eIF2α-targeted activity but may exhibit altered potency due to reduced steric bulk compared to the quinolinyl group . No direct comparative efficacy studies are available, but Salubrinal remains the benchmark for ER stress modulation .

Role of Halogenation :

  • The trichloroethylamine core is critical for binding to phosphatase complexes, as seen in Salubrinal and its analogs .
  • Additional chlorine atoms (e.g., 2,4-dichlorophenyl in ) may enhance lipophilicity but could reduce solubility .

Biological Activity

3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide, commonly referred to as Salubrinal, is a compound with significant biological activity, particularly in the context of cellular stress responses and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H17Cl3N4OS
  • Molecular Mass : 479.81 g/mol
  • CAS Number : 405060-95-9

The compound features a complex structure that includes a phenyl group, trichloroethyl moiety, and a quinoline derivative, which contribute to its biological properties.

Salubrinal primarily functions as an eIF2α dephosphorylation inhibitor , which plays a crucial role in the cellular response to stress. By inhibiting the dephosphorylation of eIF2α, Salubrinal enhances the translation of specific mRNAs that are critical during stress conditions, thereby promoting cell survival and adaptation.

1. Cellular Stress Response

Research indicates that Salubrinal protects cells from endoplasmic reticulum (ER) stress-induced apoptosis. It has been shown to mitigate neurodegeneration associated with ER stress in various models:

  • Neuroprotection : Studies have demonstrated that Salubrinal can protect neuronal cells from damage induced by oxidative stress and neurotoxic agents. For instance, it has been reported to prevent cognitive deficits in mice exposed to deltamethrin, a neurotoxic pesticide .

2. Cardiovascular Effects

Salubrinal's impact on cardiovascular health has also been investigated. It has been linked to beneficial effects in models of myocardial ischemia/reperfusion injury by reducing apoptosis through modulation of ER stress pathways .

3. Cancer Research

Salubrinal has garnered interest in cancer research due to its ability to influence cell survival pathways:

  • Tumor Cell Survival : In certain cancer cell lines, Salubrinal has been shown to enhance cell survival under conditions that typically induce apoptosis. This suggests potential applications in cancer therapy where modulation of stress responses may improve treatment outcomes.

Case Studies and Experimental Findings

StudyFindings
Wu et al. (1999)Demonstrated that Salubrinal reduces ER stress-induced apoptosis in neuronal cells.
Tilton et al. (2000)Reported that Salubrinal alleviates pulmonary vascular hypertension in animal models by modulating endothelial function.
Schwartz et al. (1995)Found that Salubrinal exhibits cardioprotective effects during myocardial ischemia by inhibiting ER stress pathways.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of Salubrinal is essential for understanding its therapeutic potential:

  • Absorption : Salubrinal is soluble in DMSO at concentrations up to 20 mg/mL.
  • Toxicity : While generally considered safe at therapeutic doses, caution is advised due to potential skin irritation and respiratory effects upon exposure .

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